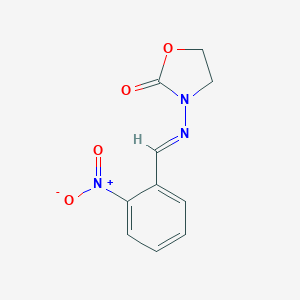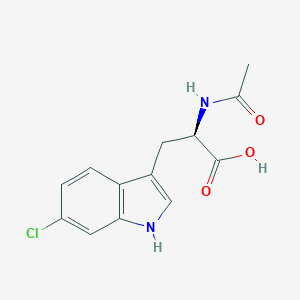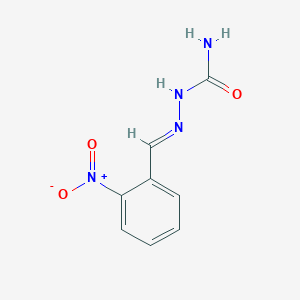![molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1](/img/structure/B30882.png)
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
描述
Synthesis Analysis
The synthesis of thiazine derivatives often involves reactions between different sulfur and nitrogen-containing compounds. For instance, Bobek (1982) detailed the synthesis of 1,4-thiazine 1-oxide and 1,1-dioxide analogs through reactions involving methylthioglycolate and methanolic ammonia followed by cyclization and oxidation processes (Bobek, 1982).
Molecular Structure Analysis
Thiazine compounds display diverse molecular structures, often determined through X-ray diffraction and other analytical methods. For instance, Askerov et al. (2019) reported on the molecular and crystal structures of a similar thiazine derivative, emphasizing the role of hydrogen bonding and molecular interactions in stabilizing the compound structure (Askerov et al., 2019).
Chemical Reactions and Properties
Thiazine derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the study by Stephens and Sowell (2000) explored the hydrolysis and cyclization reactions of thieno[2,3-e][1,3,4]thiadiazine derivatives under different conditions, demonstrating the chemical versatility of these compounds (Stephens & Sowell, 2000).
科学研究应用
Synthetic Applications and Chemical Properties
Compounds with complex structures, such as the one described, often serve as key intermediates or targets in synthetic chemistry due to their unique chemical properties. For instance, the synthesis and transformation of heterocyclic compounds, including thiazines and oxazines, have been extensively studied for their applications in creating pharmacologically active molecules and materials with novel properties. The synthesis approaches and chemical transformations of such compounds are crucial for developing new drugs and materials with enhanced performance and targeted functionalities (Králová et al., 2018).
Pharmacological and Biological Applications
Many heterocyclic compounds, similar in structural complexity to the specified molecule, show significant pharmacological importance. Research into compounds such as 1,3-thiazolidin-4-ones and their derivatives demonstrates their potential in treating various diseases, highlighting the pharmacological relevance of such structures. These studies suggest that compounds with complex heterocyclic frameworks can possess a broad spectrum of biological activities, making them promising candidates for drug development processes (Santos et al., 2018).
Material Science and Nanotechnology
In the realm of materials science, the development and characterization of nanoparticles, such as titanium dioxide nanoparticles, offer insights into the application of complex compounds in novel therapies and technologies. The unique properties of these nanoparticles, including their photoactivity and potential use in medical therapies like photodynamic therapy, illustrate the intersection of chemical complexity and technological application. Such research underscores the importance of understanding the fundamental chemical properties of complex compounds for their incorporation into advanced materials and therapeutic agents (Ziental et al., 2020).
属性
IUPAC Name |
(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPMCCGFXTPIS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648701 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide | |
CAS RN |
1029324-91-1 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

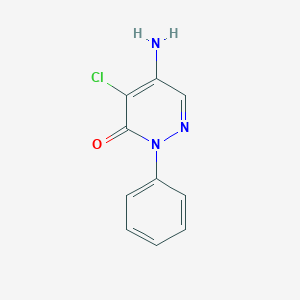
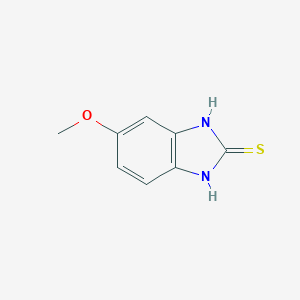
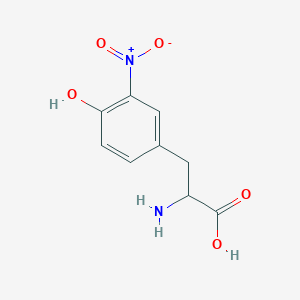
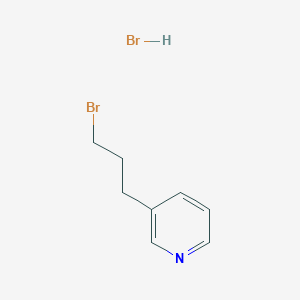
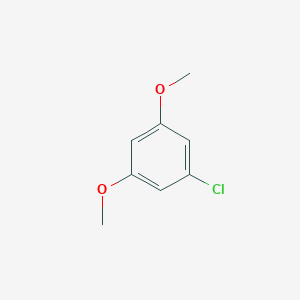
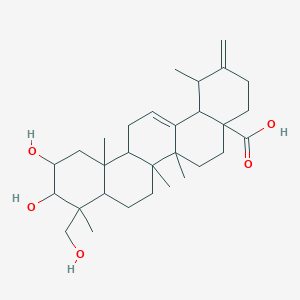
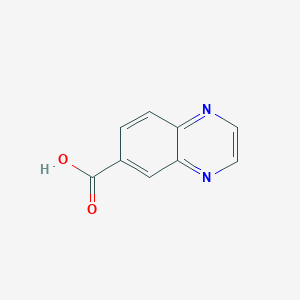
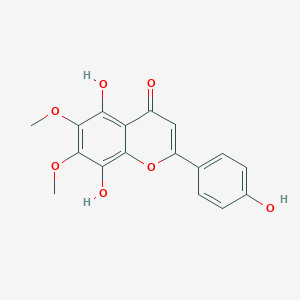
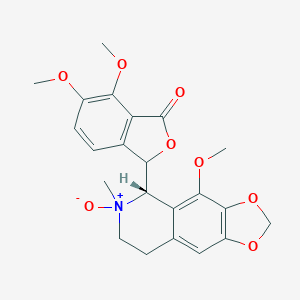
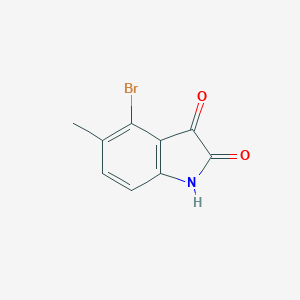
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)
